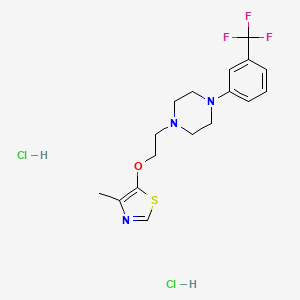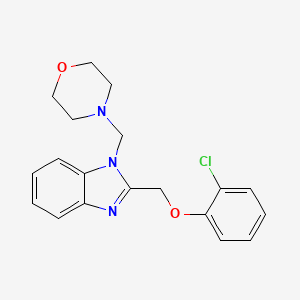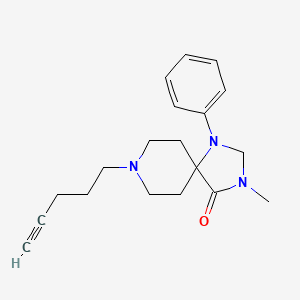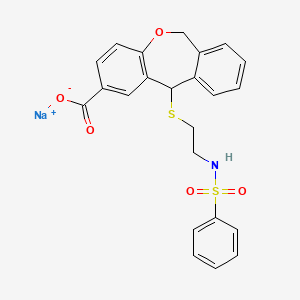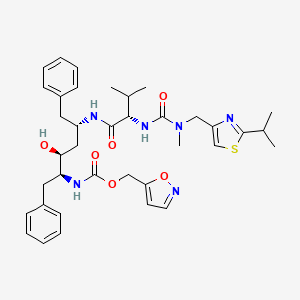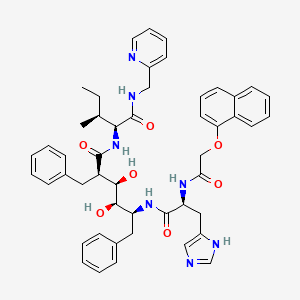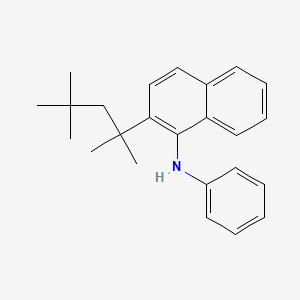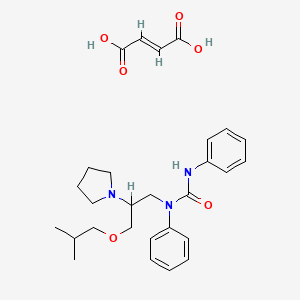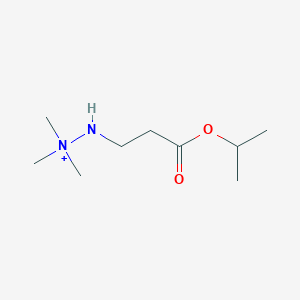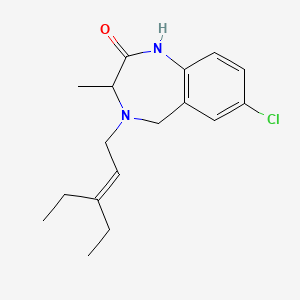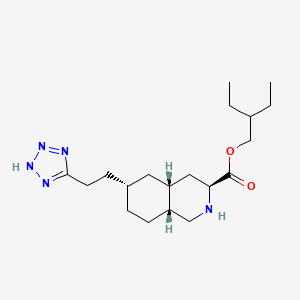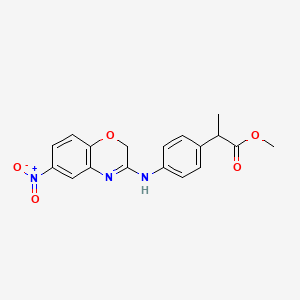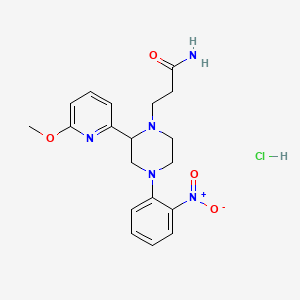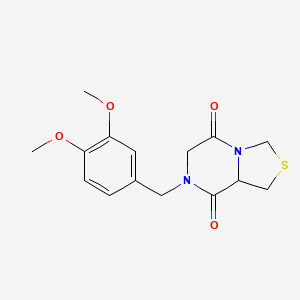
Tetrahydro-7-((3,4-dimethoxyphenyl)methyl)-3H-thiazolo(3,4-a)pyrazine-5,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydro-7-((3,4-dimethoxyphenyl)methyl)-3H-thiazolo(3,4-a)pyrazine-5,8-dione is a complex organic compound that belongs to the class of thiazolopyrazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-7-((3,4-dimethoxyphenyl)methyl)-3H-thiazolo(3,4-a)pyrazine-5,8-dione typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde and thiazolopyrazine derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-7-((3,4-dimethoxyphenyl)methyl)-3H-thiazolo(3,4-a)pyrazine-5,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Various substituents can be introduced into the molecule through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, Tetrahydro-7-((3,4-dimethoxyphenyl)methyl)-3H-thiazolo(3,4-a)pyrazine-5,8-dione is studied for its unique structural properties and reactivity. It serves as a model compound for understanding thiazolopyrazine chemistry.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. Researchers investigate its potential as a lead compound for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. It may be used in the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
Industrially, this compound may find applications in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Tetrahydro-7-((3,4-dimethoxyphenyl)methyl)-3H-thiazolo(3,4-a)pyrazine-5,8-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolopyrazine derivatives with varying substituents. Examples may include:
- Tetrahydro-7-((3,4-dimethoxyphenyl)methyl)-3H-thiazolo(3,4-a)pyrazine-5,8-dione analogs with different alkyl or aryl groups.
- Other thiazolopyrazine compounds with different functional groups.
Uniqueness
This compound is unique due to its specific structural features and the presence of the 3,4-dimethoxyphenyl group. These characteristics may confer distinct biological activities and reactivity compared to other similar compounds.
Properties
CAS No. |
95110-34-2 |
|---|---|
Molecular Formula |
C15H18N2O4S |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
7-[(3,4-dimethoxyphenyl)methyl]-1,3,6,8a-tetrahydro-[1,3]thiazolo[3,4-a]pyrazine-5,8-dione |
InChI |
InChI=1S/C15H18N2O4S/c1-20-12-4-3-10(5-13(12)21-2)6-16-7-14(18)17-9-22-8-11(17)15(16)19/h3-5,11H,6-9H2,1-2H3 |
InChI Key |
TVZZIQQIEJKVGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CC(=O)N3CSCC3C2=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


